molecular formula C11H6BrNO3S B1292363 2-Bromo-5-(4-nitrobenzoyl)thiophene CAS No. 909421-68-7

2-Bromo-5-(4-nitrobenzoyl)thiophene

Cat. No.: B1292363
CAS No.: 909421-68-7
M. Wt: 312.14 g/mol
InChI Key: LHVCLCGDOGUBPC-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-nitrobenzoyl)thiophene is a heterocyclic compound with the molecular formula C11H6BrNO3S It is characterized by the presence of a bromine atom at the 2-position and a 4-nitrobenzoyl group at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of thiophene to form 2-bromothiophene, which is then subjected to Friedel-Crafts acylation with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 2-Bromo-5-(4-nitrobenzoyl)thiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(4-nitrobenzoyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products:

    Substitution: 2-Methoxy-5-(4-nitrobenzoyl)thiophene.

    Reduction: 2-Bromo-5-(4-aminobenzoyl)thiophene.

    Coupling: Various biaryl derivatives depending on the coupling partner.

Scientific Research Applications

2-Bromo-5-(4-nitrobenzoyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-nitrobenzoyl)thiophene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, allowing the compound to be modified for specific purposes.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(4-nitrobenzoyl)thiophene is unique due to the combination of the bromine atom and the 4-nitrobenzoyl group, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing groups (bromine and nitro) makes it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVCLCGDOGUBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641819
Record name (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909421-68-7
Record name (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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